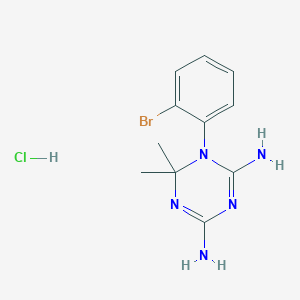
4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide, also known as UMB24, is a novel compound that has been studied for its potential therapeutic properties. This compound belongs to the class of piperazinecarbothioamide derivatives, which have been shown to have various biological activities.
作用機序
The mechanism of action of 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that it may act through the modulation of the serotonergic and noradrenergic systems in the brain. 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain. In addition, 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
実験室実験の利点と制限
4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have good bioavailability and pharmacokinetic properties in animal models. However, there are also some limitations to using 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide in lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness in some applications. In addition, more research is needed to determine the optimal dosage and administration route for 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide.
将来の方向性
There are several future directions for the study of 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. One area of research is the potential use of 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide in the treatment of neuropathic pain. It has been shown to have analgesic effects in animal models, and further research is needed to determine its potential clinical applications. Another area of research is the potential use of 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential clinical applications. Finally, more research is needed to fully understand the mechanism of action of 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide and its potential interactions with other drugs.
合成法
4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide can be synthesized through a multi-step process, starting with the reaction of 3-methylbenzylamine with 4-chlorobenzyl chloride to form 4-(3-methylbenzyl)-1-chlorobenzene. This intermediate is then reacted with diphenylmethanethiol in the presence of sodium hydride to form 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. The final product is obtained after purification by column chromatography.
科学的研究の応用
4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects in animal models. In addition, 4-(diphenylmethyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
特性
IUPAC Name |
4-benzhydryl-N-(3-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3S/c1-20-9-8-14-23(19-20)26-25(29)28-17-15-27(16-18-28)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEMQGFAOFCAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diphenylmethyl)-N-(3-methylphenyl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4958950.png)

![1-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4958968.png)
![N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4958976.png)
![N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B4958981.png)

![1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4959002.png)
![2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4959015.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide](/img/structure/B4959029.png)

![4-(4-fluorophenyl)-1-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,2,3,6-tetrahydropyridine](/img/structure/B4959043.png)
![5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959050.png)
